molecular formula C12H16FN B15310082 3-(2-Fluoro-5-methylphenyl)piperidine CAS No. 1044768-80-0

3-(2-Fluoro-5-methylphenyl)piperidine

Cat. No.: B15310082
CAS No.: 1044768-80-0
M. Wt: 193.26 g/mol
InChI Key: CHZXPHBMMGKCNO-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. The presence of the fluoro and methyl groups on the phenyl ring makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-methylphenyl)piperidine typically involves the reaction of 2-fluoro-5-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-methylphenyl)piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can yield a variety of substituted piperidine derivatives .

Scientific Research Applications

3-(2-Fluoro-5-methylphenyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methylphenyl)piperidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors in the central nervous system. The fluoro group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenyl)piperidine
  • 3-(2-Methylphenyl)piperidine
  • 3-(2-Chlorophenyl)piperidine

Uniqueness

3-(2-Fluoro-5-methylphenyl)piperidine is unique due to the presence of both fluoro and methyl groups on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

1044768-80-0

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

3-(2-fluoro-5-methylphenyl)piperidine

InChI

InChI=1S/C12H16FN/c1-9-4-5-12(13)11(7-9)10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3

InChI Key

CHZXPHBMMGKCNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C2CCCNC2

Origin of Product

United States

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